molecular formula C13H13N5S B4033440 4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole

4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole

Cat. No.: B4033440
M. Wt: 271.34 g/mol
InChI Key: IIFOSJOSHUVVSW-UHFFFAOYSA-N
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Description

4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H13N5S and its molecular weight is 271.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.08916661 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Properties

A series of 1,2,4-triazole linked to pyrazole derivatives has been synthesized, demonstrating significant antimicrobial and anticancer activities. These compounds were assessed for their inhibitory potential against various bacterial microorganisms and cancer cell lines. Notably, compounds demonstrated excellent antibacterial activity against S. aureus, P. aeruginosa, and S. epidermidis, with some exhibiting potent cytotoxicity against MCF-7 and P388 cancer cell lines. This highlights the potential of 1,2,4-triazole derivatives in developing new treatments for bacterial infections and cancer (Mallisetty et al., 2022).

Structural and Synthetic Flexibility

Research into the synthesis and properties of pyrazole and 1,2,4-triazole derivatives underscores their strategic role in modern medicine and pharmacy. The ability to chemically modify these compounds and their significant pharmacological potential make them attractive for creating new substances with specific activities. Their structural versatility increases the likelihood of interaction with various biological targets, making them scientifically attractive for further exploration (Fedotov et al., 2022).

Molecular Docking and Drug Design

Triazole-based azo molecules have been synthesized and characterized, with studies including molecular docking to investigate their antibacterial properties. This research illustrates the utility of these compounds in drug discovery, particularly their role as potential antibacterial agents. Such studies are crucial in the development of new medications, highlighting the importance of 1,2,4-triazole derivatives in pharmacological research (Gökalp et al., 2020).

Antioxidant and Analgesic Activities

The synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole moiety and their evaluation for analgesic and antioxidant activities demonstrate the potential therapeutic applications of these compounds. Their significant activities in these areas suggest that 1,2,4-triazole derivatives can be effective in treating conditions requiring analgesic and antioxidant properties (Karrouchi et al., 2016).

Properties

IUPAC Name

4-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-9-13(10(2)17-16-9)19-12-6-4-3-5-11(12)18-7-14-15-8-18/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFOSJOSHUVVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole
Reactant of Route 3
4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole
Reactant of Route 4
4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole
Reactant of Route 5
4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole
Reactant of Route 6
4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.